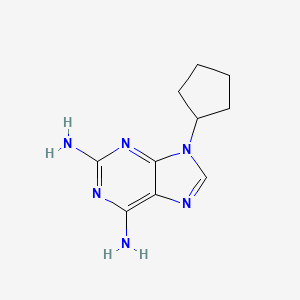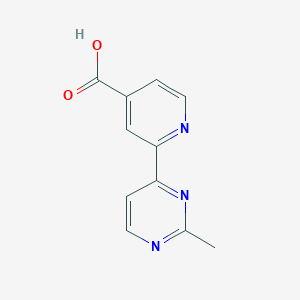![molecular formula C12H11N3O B11888051 Imidazo[1,2-c]quinazolin-2(3H)-one, 3-ethyl- CAS No. 61381-32-6](/img/structure/B11888051.png)
Imidazo[1,2-c]quinazolin-2(3H)-one, 3-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one consists of an imidazole ring fused to a quinazoline ring, with an ethyl group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One common method uses graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is efficient and environmentally friendly, as it avoids the use of metal catalysts and harsh reaction conditions.
Industrial Production Methods
Industrial production of 3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further improve the sustainability of the industrial production methods.
化学反应分析
Types of Reactions
3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinazoline-2,4(1H,3H)-diones.
Reduction: Dihydroimidazoquinazolines.
Substitution: Various substituted imidazoquinazolines with different functional groups.
科学研究应用
3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with molecular targets such as PI3K and HDAC. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cancer cell survival and proliferation . The inhibition of HDAC leads to changes in gene expression, while the inhibition of PI3K affects cell growth and metabolism.
相似化合物的比较
3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one can be compared with other similar compounds, such as:
2,3-Dihydroimidazo[1,2-c]quinazoline: This compound lacks the ethyl group at the 3-position and has different biological activities.
Quinazoline-2,4(1H,3H)-diones: These compounds are oxidation products of imidazoquinazolines and have distinct chemical properties.
2,3-Disubstituted Quinazolinones: These compounds have various substituents at the 2 and 3 positions and exhibit different pharmacological profiles.
The uniqueness of 3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one lies in its specific substitution pattern and its dual inhibitory activity against PI3K and HDAC, making it a valuable compound for drug development and scientific research .
属性
CAS 编号 |
61381-32-6 |
|---|---|
分子式 |
C12H11N3O |
分子量 |
213.23 g/mol |
IUPAC 名称 |
3-ethyl-3H-imidazo[1,2-c]quinazolin-2-one |
InChI |
InChI=1S/C12H11N3O/c1-2-10-12(16)14-11-8-5-3-4-6-9(8)13-7-15(10)11/h3-7,10H,2H2,1H3 |
InChI 键 |
KOGUZYDVAZFAHK-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(=O)N=C2N1C=NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11887995.png)
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid](/img/structure/B11888001.png)
![(7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11888002.png)

![5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11888025.png)

![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)-](/img/structure/B11888036.png)



